molecular formula C13H14F3NO4 B11586689 Methyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11586689
M. Wt: 305.25 g/mol
InChI Key: QBLFAVVAJAHPJB-UHFFFAOYSA-N
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Description

Methyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and an acetylated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps. One common route starts with the preparation of the intermediate 4-[acetyl(methyl)amino]phenyl compound, which is then reacted with a trifluoromethylated reagent under specific conditions to introduce the trifluoromethyl group. The final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and acetyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

methyl 2-[4-[acetyl(methyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C13H14F3NO4/c1-8(18)17(2)10-6-4-9(5-7-10)12(20,11(19)21-3)13(14,15)16/h4-7,20H,1-3H3

InChI Key

QBLFAVVAJAHPJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

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